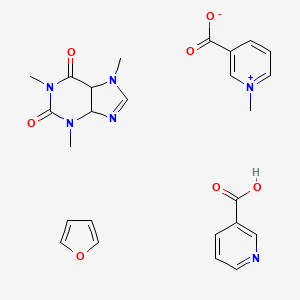

furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione

Description

Properties

IUPAC Name |

furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2.C7H7NO2.C6H5NO2.C4H4O/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-8-4-2-3-6(5-8)7(9)10;8-6(9)5-2-1-3-7-4-5;1-2-4-5-3-1/h4-6H,1-3H3;2-5H,1H3;1-4H,(H,8,9);1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXWWLLWAMSGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2C1C(=O)N(C(=O)N2C)C.C[N+]1=CC=CC(=C1)C(=O)[O-].C1=COC=C1.C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84650-00-0 | |

| Record name | Coffee, Coffea arabica, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 84650-00-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Routes

| Method Number | Description | Key Conditions | Notes |

|---|---|---|---|

| 1 | Dry-distillation of mucic acid followed by heating the product (furoic acid) | 200-300°C | Thermal decomposition yields furan via decarboxylation |

| 2 | Oxidation of furfural with potassium dichromate to furoic acid, followed by decarboxylation | 200-300°C | Chemical oxidation then thermal decarboxylation |

| 3 | Decarbonylation of furfural in steam with silver oxide catalyst | Commercial method | Steam distillation with catalytic decarbonylation |

| 4 | Dehydration of succinic dialdehyde by heating with phosphorus pentoxide (P2O5) or zinc chloride (ZnCl2) | Heating with dehydrating agents | Alternative synthetic route via dehydration |

Additional Notes

- Furan is weakly basic and undergoes electrophilic substitution primarily at the C-2 position.

- It can be hydrogenated to tetrahydrofuran using nickel catalysts.

- The commercial production often employs method 3 due to efficiency and scalability.

Preparation Methods of 1-Methylpyridin-1-ium-3-carboxylate

This compound is a quaternary pyridinium salt derivative, specifically a 1-methylpyridinium species with a carboxylate group at the 3-position.

Preparation Methods of Pyridine-3-carboxylic Acid (Nicotinic Acid)

Pyridine-3-carboxylic acid, also known as nicotinic acid or niacin, is an important pharmaceutical intermediate and vitamin B3 precursor.

Industrial Preparation Processes

| Process Type | Description | Key Conditions | Catalysts | Notes |

|---|---|---|---|---|

| Liquid Phase Oxidation | Oxidation of 3-methylpyridine (3-picoline) with oxygen in presence of water | 240-380°C (preferably 250-290°C) | Vanadium oxide catalyst with titanium oxide support and metalloid additives (e.g., antimony oxide) | Multi-layer catalyst packing for uniform temperature; WHSV 0.01-2.0 hr⁻¹ |

| Vapor Phase Oxidation | Similar oxidation in vapor phase reactors (fixed, fluidized, or moving bed) | Same temperature range as above | Same catalyst system | Efficient for large-scale production |

| Electrochemical Oxidation | Electrochemical methods for oxidation of alkyl pyridines | Variable | Electrodes and electrolytes specific to process | Less common industrially |

| Biological Oxidation | Use of microorganisms to oxidize alkyl pyridines | Mild conditions | Biocatalysts | Environmentally friendly but less scalable |

Isolation and Purification

- The pyridine-3-carboxylic acid is isolated by scrubbing product gases in primary and secondary absorbers with solvents such as water, methanol, ethanol, or acetic acid.

- The solution is treated with activated carbon to remove impurities, filtered, crystallized, and dried at 80-120°C.

- Recycling of flue gases and solvents enhances process sustainability.

Preparation Methods of 1,3,7-Trimethyl-4,5-dihydropurine-2,6-dione (Theobromine)

This compound is a methylxanthine derivative structurally related to caffeine and theophylline.

Synthetic Routes

- Theobromine and related xanthines are synthesized starting from substituted uracil derivatives.

- A common method involves alkylation of 3-substituted-6-aminouracil with alkyl iodides, followed by nitrosation and reduction to yield 3-substituted 5,6-diaminouracil intermediates.

- Subsequent condensation with carboxylic acids leads to xanthine derivatives including theobromine.

- Alternative methods include oxidative cyclization of benzylidene derivatives formed by reaction of 5,6-diaminouracil with substituted aldehydes.

- These methods provide good yields and allow for substitution pattern control on the xanthine scaffold.

Summary Table of Preparation Methods

| Compound | Preparation Method | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Furan | Dry distillation of mucic acid; oxidation/decarboxylation of furfural; steam decarbonylation | Mucic acid, furfural, silver oxide catalyst | 200-300°C; steam distillation | Commercial method uses steam decarbonylation |

| 1-Methylpyridin-1-ium-3-carboxylate | Methylation of pyridine derivatives; solution formulation | Methyl iodide, solvents (DMSO, PEG300) | Room temp to moderate heating | Emphasis on solution clarity and solvent order |

| Pyridine-3-carboxylic acid | Oxidation of 3-methylpyridine with oxygen | Vanadium oxide/titanium oxide catalyst | 240-380°C; WHSV 0.01-2.0 hr⁻¹ | Multi-layer catalyst packing for large scale |

| 1,3,7-Trimethyl-4,5-dihydropurine-2,6-dione | Alkylation of aminouracils, nitrosation, reduction, condensation with carboxylic acids | Alkyl iodides, sodium nitrite, carboxylic acids | Varied; reflux, controlled temps | Routes allow substitution variation on xanthine |

Chemical Reactions Analysis

Types of Reactions: furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: Exposure to air can lead to the oxidation of coffee compounds, affecting flavor and aroma.

Hydrolysis: Water can hydrolyze certain compounds in coffee, such as chlorogenic acids, into smaller molecules.

Maillard Reaction: During roasting, amino acids and sugars in coffee beans react to form complex flavor compounds.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen from the air can act as an oxidizing agent.

Water: Acts as a solvent and participates in hydrolysis reactions.

Heat: Applied during roasting and extraction to facilitate chemical reactions.

Major Products Formed:

Caffeine: A stimulant and the most well-known compound in coffee.

Chlorogenic Acids: Antioxidants that contribute to the health benefits of coffee.

Melanoidins: Formed during the Maillard reaction, contributing to the color and flavor of roasted coffee.

Scientific Research Applications

Metabolic Pathways

This compound plays a significant role in metabolic pathways involving caffeine and related alkaloids. Research indicates that derivatives of this compound can influence the formation of flavor compounds during the roasting of coffee beans. Specifically, trigonelline (1-methylpyridinium-3-carboxylate) contributes to the formation of desirable flavor products such as furans and pyrazines during the Maillard reaction .

Pharmacological Uses

The individual components have been studied for their pharmacological properties:

- Caffeine : The trimethylated purine structure is well-known for its stimulant effects and has been extensively studied for its impact on human health, including cognitive function and metabolism .

- Pyridine Derivatives : Compounds like 1-methylpyridin-1-ium-3-carboxylate have shown potential in drug development due to their ability to modulate neurotransmitter systems .

Coffee Flavor Development

A study examining the role of trigonelline in coffee roasting highlighted how this compound contributes to the development of flavor profiles in coffee. The breakdown products during roasting include various aromatic compounds that enhance the sensory experience of coffee consumption .

Pharmaceutical Research

Research published in pharmacological journals has indicated that derivatives of pyridine and furan can serve as potential leads for new drug development. For example, studies have shown that certain furan derivatives exhibit anti-inflammatory properties and could be developed into therapeutic agents .

Data Table: Comparative Analysis of Compound Applications

| Component | Application Area | Key Findings |

|---|---|---|

| Furan | Flavor Chemistry | Contributes to aroma in roasted coffee |

| 1-Methylpyridin-1-ium-3-carboxylate | Pharmacology | Modulates neurotransmitter systems |

| Pyridine-3-carboxylic Acid | Biochemical Pathways | Involved in metabolic processes |

| 1,3,7-trimethyl-4,5-dihydropurine | Stimulant Effects | Enhances cognitive function and metabolism |

Mechanism of Action

The bioactive compounds in coffee extract exert their effects through various mechanisms:

Caffeine: Acts as a non-selective inhibitor of phosphodiesterase enzymes, increasing levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).

Chlorogenic Acids: Inhibit glucose-6-phosphatase, reducing glucose production in the liver and improving insulin sensitivity.

Antioxidants: Neutralize free radicals, reducing oxidative stress and inflammation.

Comparison with Similar Compounds

Furan

Furan is a five-membered heterocyclic organic compound with one oxygen atom in its aromatic ring (C₄H₄O). It is a volatile, flammable liquid with applications spanning industrial, pharmaceutical, and food chemistry. Furan derivatives, such as cis-2-(2-pentenyl)furan and trans-2-(2-pentenyl)furan, contribute to flavor and aroma profiles in foods, exhibiting sensory properties like "beany" or "grassy" notes . Industrially, furan is a precursor for resins, polymers, and agrochemicals .

1-Methylpyridin-1-ium-3-carboxylate

This compound is a pyridine derivative with a methyl group at the nitrogen atom and a carboxylate group at the 3-position.

Pyridine-3-carboxylic Acid (Nicotinic Acid)

Pyridine-3-carboxylic acid (C₆H₅NO₂, MW 123.11 g/mol) is a bioactive molecule essential for NAD/NADP synthesis. It acts as Vitamin B3, with roles in cholesterol metabolism and neuroprotection . Studies demonstrate its efficacy in mitigating Parkinson’s disease (PD) symptoms in mice, improving motor function at doses of 7.15–15 mg/kg/day . Industrially, it is processed in plate dryers at 140–150°C to achieve <0.1% moisture content .

1,3,7-Trimethyl-4,5-dihydropurine-2,6-dione

This purine derivative (C₈H₁₀N₄O₂, MW 194.19 g/mol) features a dihydropurine core with methyl substituents. Structurally analogous to theophylline (a bronchodilator), it is implicated in pharmacological research.

Comparison with Similar Compounds

Structural Comparison

| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Furan | O-heterocycle | None | 68.07 |

| 1-Methylpyridin-1-ium-3-carboxylate | N-methylpyridinium | Carboxylate | ~153.14 (estimated) |

| Pyridine-3-carboxylic acid | Pyridine | Carboxylic acid | 123.11 |

| 1,3,7-Trimethyl-4,5-dihydropurine-2,6-dione | Dihydropurine dione | Three methyl groups, two ketones | 194.19 |

Key Structural Notes:

- Furan is the simplest structure, lacking nitrogen atoms.

- Pyridine-3-carboxylic acid and its methylated derivative share a pyridine core but differ in substituents (carboxylic acid vs. carboxylate + quaternary ammonium).

- 1,3,7-Trimethyl-4,5-dihydropurine-2,6-dione is the most complex, with a bicyclic purine system and multiple methyl groups enhancing lipophilicity.

Biological Activity

The compound of interest, which consists of multiple components including furan, 1-methylpyridin-1-ium-3-carboxylate, pyridine-3-carboxylic acid, and 1,3,7-trimethyl-4,5-dihydropurine-2,6-dione, exhibits a range of biological activities. This article reviews the synthesis, characterization, and biological implications of this compound based on diverse scientific literature.

Chemical Structure and Synthesis

The compound can be broken down into its constituent parts:

- Furan - A heterocyclic organic compound known for its aromatic properties.

- 1-Methylpyridin-1-ium-3-carboxylate - A pyridine derivative that may exhibit biological activity due to its nitrogen-containing ring structure.

- Pyridine-3-carboxylic Acid - Also known as picolinic acid, it plays a role in various biochemical processes.

- 1,3,7-Trimethyl-4,5-Dihydropurine-2,6-Dione - Commonly known as caffeine or theobromine derivatives with known stimulant effects.

The synthesis of this complex compound often involves multi-step reactions that include functionalization of the furan ring and the introduction of the pyridine moieties through various organic transformations.

Antimicrobial Properties

Research indicates that compounds containing furan and pyridine rings possess significant antimicrobial activity. For instance:

- Furan derivatives have been shown to inhibit bacterial growth effectively. Studies demonstrate that derivatives can act against both Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes .

Anti-inflammatory Effects

The presence of carboxylate groups in the structure may enhance anti-inflammatory properties. Compounds similar to pyridine carboxylic acids have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to the presence of multiple functional groups that can donate electrons or hydrogen atoms to free radicals. This property is crucial in preventing oxidative stress-related diseases .

Study 1: Inhibition of Viral Activity

A study focused on the inhibition of human cytomegalovirus (HCMV) by using modified pyridine carboxylates showed promising results:

- The synthesized analogs demonstrated IC50 values in the low micromolar range against viral endonuclease activity . This suggests potential therapeutic applications in antiviral drug development.

Study 2: Antimicrobial Evaluation

Another research effort evaluated a series of furan-based compounds for their antimicrobial efficacy:

- Results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) below 10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Research Findings Summary Table

Q & A

Basic Questions

Q. What are the common synthetic methodologies for pyridine-3-carboxylic acid derivatives, and how can their purity be validated?

- Synthesis : Pyridine-3-carboxylic acid derivatives can be synthesized via alkylation of pyridine 1-oxides using methyl fluorosulfonate and subsequent cyanide substitution. For example, 2,6-dicyano-3-methylpyridine is prepared by reacting 3-hydroxymethylpyridine 1-oxide with methyl fluorosulfonate and KCN, followed by hydrolysis to yield carboxylates .

- Validation : Purity is confirmed using NMR (to verify substituent positions) and IR spectroscopy (to identify functional groups like -COOH or -CN). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How can researchers distinguish between structurally similar pyridine and dihydropyridine derivatives?

- Methodological Approach :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate pyridine (aromatic) and dihydropyridine (non-aromatic) derivatives based on polarity.

- Spectroscopy : Compare ¹³C NMR spectra; dihydropyridines exhibit sp³ carbons (δ = 20–40 ppm), while pyridines show sp² carbons (δ = 120–150 ppm) .

Q. What experimental precautions are critical when handling 1-methylpyridin-1-ium salts?

- Reactivity : These quaternary salts are highly reactive. Use anhydrous conditions (e.g., dry DMF or MeCN) to prevent hydrolysis.

- Safety : Methyl fluorosulfonate (used in synthesis) is toxic and corrosive. Work in a fume hood with PPE (gloves, goggles) .

Advanced Questions

Q. How can contradictory data in reaction mechanisms for pyridine derivative synthesis be resolved?

- Case Study : describes a novel rearrangement where 3-hydroxymethylpyridine 1-oxide reacts with methyl fluorosulfonate and cyanide. Conflicting reports on competing pathways (e.g., imino ester vs. bis-carboxylate formation) can be resolved via isotopic labeling (e.g., ¹⁸O tracing) or kinetic studies to identify intermediates .

- Data Analysis : Use DFT calculations (e.g., Gaussian 16) to model transition states and compare energy barriers for proposed mechanisms.

Q. What strategies optimize the synthesis of 1,3,7-trimethyl-4,5-dihydropurine-2,6-dione analogs with enhanced bioactivity?

- Synthetic Optimization :

- Microwave-assisted synthesis (e.g., 100°C, 150 W, 30 min) improves yield and reduces side reactions compared to conventional reflux .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to enhance stability and binding affinity to adenosine receptors.

- Characterization : X-ray crystallography confirms regioselectivity of methylation .

Q. How can in vitro assays evaluate the biological activity of furan-containing dihydropyridines?

- Assay Design :

- Target : Test inhibition of calcium channels using patch-clamp electrophysiology on HEK293 cells expressing Cav1.2.

- Parameters : Measure IC₅₀ values (e.g., 10–100 nM range for potent blockers) and compare to nifedipine as a control .

- Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate potency and selectivity ratios.

Q. What computational tools predict the interaction of 1-methylpyridin-1-ium-3-carboxylate with biological targets?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.